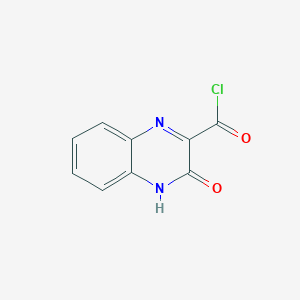

3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-4H-quinoxaline-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8(13)7-9(14)12-6-4-2-1-3-5(6)11-7/h1-4H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIWGPZEEJHPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Oxo 4h Quinoxaline 2 Carbonyl Chloride

Precursor Compounds and Starting Material Considerations

The principal precursor for the synthesis of 3-oxo-4H-quinoxaline-2-carbonyl chloride is 3-oxo-4H-quinoxaline-2-carboxylic acid. The synthesis of this foundational molecule and its derivatives typically begins with the condensation of ortho-diaminobenzenes (o-phenylenediamines) with a suitable 1,2-dicarbonyl compound. chim.itnih.gov

A common and direct route to the quinoxaline-2,3(1H,4H)-dione core, a tautomeric form of the 2-hydroxy-3-oxo-quinoxaline structure, involves the reaction of an o-phenylenediamine (B120857) with oxalic acid or its derivatives. researchgate.netnih.gov For instance, the condensation of a substituted o-phenylenediamine with oxalic acid in an acidic medium such as 4N hydrochloric acid under reflux conditions readily affords the corresponding quinoxaline-2,3(1H,4H)-dione. researchgate.net This precursor can then be further functionalized. The choice of substituents on the starting o-phenylenediamine is a critical consideration as it dictates the substitution pattern on the final quinoxaline (B1680401) product.

Another key precursor is 3-ethoxycarbonylmethylene-1,2,3,4-tetrahydro-2-quinoxalone, which can be manipulated to form various quinoxaline structures. researchgate.net The synthesis of quinoxaline derivatives can also be achieved through the reaction of phenacyl halides with o-phenylenediamines. nih.govrsc.org These reactions represent a condensation-oxidation process that can be facilitated by a catalyst. nih.gov

The table below summarizes common starting materials used for the synthesis of the quinoxaline core, which is central to producing the target carbonyl chloride.

| Starting Material 1 | Starting Material 2 | Product Type | Reference |

| o-Phenylenediamine | Oxalic Acid | Quinoxaline-2,3(1H,4H)-dione | researchgate.net |

| o-Phenylenediamine | 1,2-Dicarbonyl Compounds | Quinoxaline Derivative | chim.itnih.gov |

| o-Phenylenediamine | α-Haloketones (e.g., Phenacyl Bromide) | Quinoxaline Derivative | nih.govrsc.org |

| 2-Iodoanilines | Arylacetaldehydes / Sodium Azide (B81097) | Quinoxaline Derivative | organic-chemistry.org |

Conventional Synthetic Routes

Conventional methods for preparing this compound typically involve a two-step process: first, the synthesis of the corresponding carboxylic acid, and second, its chlorination.

The most direct and conventional method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid precursor, 3-oxo-4H-quinoxaline-2-carboxylic acid. This transformation is a standard procedure in organic chemistry for converting carboxylic acids into more reactive acyl chlorides. libretexts.org

Common chlorinating agents used for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride. The reaction with thionyl chloride is widely used and proceeds via a nucleophilic substitution mechanism at the carbonyl carbon. libretexts.org The reaction is often performed in an inert solvent, and sometimes a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) is added to facilitate the reaction. researchgate.net For example, a Vilsmeier reagent, generated in situ from DMF and a chlorinating agent like thionyl chloride, is effective for converting quinoxaline-2,3-diones into 2,3-dichloroquinoxalines. researchgate.net A similar principle applies to the conversion of the carboxylic acid group to a carbonyl chloride.

The general reaction is as follows:

3-oxo-4H-quinoxaline-2-carboxylic acid + SOCl₂ → this compound + SO₂ + HCl

The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product. libretexts.org

Alternative routes may involve the direct chlorination of other substituted quinoxalines. For instance, 2-hydroxy-3-alkylquinoxalines can be converted to the corresponding 2-chloro compounds. researchgate.net This suggests that the tautomeric hydroxyl group at the 3-position of the quinoxaline ring is susceptible to chlorination.

In some cases, unexpected chlorination of the quinoxaline ring can occur. The reaction of 3-hydroxy-2-phenylquinoxaline 1-oxide with acetyl chloride, instead of producing the expected acetyl derivative, results in a chloro-substituted compound with a simultaneous loss of the N-oxide function. oup.com This highlights the reactivity of the quinoxaline scaffold towards chlorinating agents under certain conditions. A patented technique describes the chlorination of 6-chloro-2-hydroxy quinoxaline using solid phosgene (B1210022) (triphosgene) as the chlorinating agent, achieving high yield and purity. google.com While not directly forming a carbonyl chloride, these examples demonstrate the feasibility of introducing chlorine atoms onto the quinoxaline system using various reagents.

The table below summarizes various chlorination reactions on quinoxaline derivatives.

| Starting Quinoxaline Derivative | Chlorinating Agent | Product | Reference |

| Quinoxaline-2,3-dione | Thionyl Chloride / DMF | 2,3-Dichloroquinoxaline | researchgate.net |

| 3-Hydroxy-2-phenylquinoxaline 1-oxide | Acetyl Chloride | 6-Chloro-3-hydroxy-2-phenylquinoxaline | oup.com |

| 6-chloro-2-hydroxy quinoxaline | Solid Phosgene | 2,6-Dichloroquinoxaline | google.com |

Advanced and Environmentally Conscious Synthesis Approaches

Recent advancements in chemical synthesis have emphasized the development of environmentally friendly and efficient protocols. benthamdirect.comtuwien.at These "green chemistry" principles are being applied to the synthesis of quinoxaline derivatives, primarily focusing on the initial condensation step to build the heterocyclic core. ekb.egijirt.org

The integration of green chemistry principles aims to reduce or eliminate the use of hazardous substances, minimize waste, and lower energy consumption. ijirt.org For quinoxaline synthesis, this has led to the exploration of:

Green Solvents: Utilizing environmentally benign solvents like water or ethanol (B145695) instead of hazardous organic solvents. rsc.org Several catalyst systems have been shown to be effective in aqueous media. chim.it

Energy-Efficient Techniques: The use of microwave irradiation and ultrasound has been shown to accelerate reaction rates, reduce energy consumption, and often leads to higher yields in shorter reaction times, sometimes under solvent-free conditions. ijirt.org

Catalyst-Free Reactions: Some protocols have been developed that proceed efficiently without the need for any catalyst, for example, by reacting o-phenylenediamine and phenacyl bromide in water at elevated temperatures. rsc.org

Sustainable Reagents: A novel approach uses solid phosgene for chlorination, which produces CO₂ and HCl as byproducts, simplifying waste treatment compared to other chlorinating agents. google.com

Researchers at TU Wien have developed a method for synthesizing quinoxalines in high-temperature water without any catalysts, offering a fast and environmentally friendly alternative to conventional routes. tuwien.at

The development of novel catalytic systems is a cornerstone of modern organic synthesis, aiming for higher efficiency, selectivity, and reusability. dergipark.org.tr A wide array of catalysts has been successfully employed for the synthesis of the quinoxaline scaffold.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for easy recovery and recycling. dergipark.org.tr Examples include:

Alumina-supported heteropolyoxometalates, which have shown high yields at room temperature. nih.gov

Phosphate-based mineral fertilizers (MAP, DAP, TSP), which act as effective and recyclable catalysts at ambient temperatures. dergipark.org.tr

Silica nanoparticles and various nano-zeolites, which offer a large surface area and active sites, promoting high yields in short reaction times. chim.itrsc.org

Magnetically recyclable MnFe₂O₄ nanoparticles, which allow for easy separation using an external magnet. chim.it

Homogeneous Catalysts: These include various metal salts and complexes. Copper(II) chloride has been used in an electrocatalytic system for quinoxaline synthesis at very low catalyst loading (0.5 mol %). acs.org

Biomimetic Catalysts: β-Cyclodextrin has been used as a supramolecular catalyst for the synthesis of quinoxaline derivatives in water, mimicking enzymatic processes and offering a green and mild reaction environment. mdpi.com

The following table provides examples of advanced catalytic systems used in quinoxaline synthesis.

| Catalyst Type | Catalyst Example | Key Advantages | Reference |

| Heterogeneous | Alumina-supported heteropolyoxometalates | Recyclable, high yields at room temperature | nih.gov |

| Heterogeneous | Phosphate-based fertilizers (MAP, DAP) | Inexpensive, recyclable, effective at ambient temperature | dergipark.org.tr |

| Heterogeneous | Monoclinic zirconia nanoparticles | Recyclable, efficient under mild conditions | rsc.org |

| Homogeneous (Electrocatalysis) | Copper(II) chloride (CuCl₂) | Very low catalyst loading, mild conditions | acs.org |

| Biomimetic | β-Cyclodextrin | Green solvent (water), reusable, mild conditions | mdpi.com |

Reactivity and Reaction Pathways of 3 Oxo 4h Quinoxaline 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

3-Oxo-4H-quinoxaline-2-carbonyl chloride is a key intermediate in the synthesis of a variety of quinoxaline (B1680401) derivatives. Its reactivity is dominated by nucleophilic acyl substitution, where the highly reactive acyl chloride group is displaced by a nucleophile. This process allows for the introduction of diverse functional groups at the 2-position of the quinoxaline ring system.

Formation of Quinoxaline Esters

The reaction of this compound with various alcohols or phenols in the presence of a base, such as pyridine, leads to the formation of the corresponding quinoxaline esters. This reaction proceeds through the typical nucleophilic acyl substitution mechanism. The alcohol or phenol (B47542) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent elimination of a chloride ion results in the formation of the ester. This method is a versatile and efficient way to synthesize a wide range of quinoxaline esters with potential applications in medicinal chemistry and materials science.

For instance, the reaction with simple alcohols like methanol (B129727) or ethanol (B145695) provides the corresponding methyl or ethyl esters. Similarly, reactions with substituted phenols can introduce aryl ester functionalities. The choice of the alcohol or phenol allows for the fine-tuning of the physicochemical properties of the resulting quinoxaline derivative.

Synthesis of Quinoxaline Amides and Peptidomimetics

The reaction of this compound with ammonia, primary amines, or secondary amines readily affords the corresponding quinoxaline amides. This amidation reaction is a cornerstone for the synthesis of a vast array of biologically active molecules. The amine's lone pair of electrons attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the amide and hydrogen chloride. A base is typically added to neutralize the HCl byproduct.

This reaction is particularly significant in the construction of peptidomimetics. By using amino acid esters or peptides as the nucleophile, the quinoxaline scaffold can be incorporated into peptide chains. This strategy is employed to create novel structures with constrained conformations that can mimic or disrupt protein-protein interactions. The resulting quinoxaline-containing peptidomimetics are of interest in drug discovery for their potential as enzyme inhibitors or receptor antagonists.

| Nucleophile | Product |

| Ammonia | 3-oxo-4H-quinoxaline-2-carboxamide |

| Primary Amine (R-NH2) | N-substituted-3-oxo-4H-quinoxaline-2-carboxamide |

| Amino Acid Ester | Quinoxaline-peptide conjugate |

Reactions with Hydrazines and Related Nucleophiles

This compound reacts with hydrazine (B178648) and its derivatives to form various hydrazides and related compounds. The reaction with hydrazine hydrate (B1144303) typically yields 3-oxo-4H-quinoxaline-2-carbohydrazide. This carbohydrazide (B1668358) is a versatile intermediate that can be further modified to synthesize a range of heterocyclic systems.

For example, condensation of the carbohydrazide with aldehydes or ketones produces the corresponding hydrazones. These hydrazones have been investigated for their potential anticancer and anti-inflammatory activities. nih.gov Furthermore, the carbohydrazide can be cyclized with various reagents to form fused heterocyclic systems such as triazoles or oxadiazoles, expanding the chemical diversity of quinoxaline derivatives.

| Reagent | Product Type |

| Hydrazine Hydrate | 3-oxo-4H-quinoxaline-2-carbohydrazide |

| Aldehydes/Ketones (with carbohydrazide) | Hydrazones |

| Carbon Disulfide (with carbohydrazide) | Oxadiazolylthienoquinoxalines scispace.com |

Reactivity with Other Heteroatom Nucleophiles

Beyond oxygen, nitrogen, and sulfur nucleophiles, this compound can react with other heteroatom nucleophiles. For instance, reaction with sodium azide (B81097) can lead to the formation of an acyl azide. These acyl azides are useful intermediates that can undergo Curtius rearrangement to form isocyanates, which can be trapped by various nucleophiles to generate ureas, carbamates, and other derivatives. This pathway provides another route to functionalize the quinoxaline core.

Cyclization Reactions and Fused Heterocycle Formation

The reactivity of this compound and its derivatives extends to cyclization reactions, leading to the formation of complex, fused heterocyclic systems. These reactions are often intramolecular and can be triggered by various conditions.

Intramolecular Cycloaddition Reactions

Derivatives of this compound, particularly those containing tethered dipolarophiles, can participate in intramolecular cycloaddition reactions. For example, an azomethine ylide generated from a derivative can undergo a [3+2] cycloaddition with a tethered alkene or alkyne. This type of reaction is a powerful tool for the stereoselective synthesis of complex polycyclic structures containing the quinoxaline motif. While direct examples involving this compound are not extensively documented, the principle is a key strategy in modern synthetic organic chemistry for building intricate molecular architectures.

Construction of Novel Polycyclic Quinoxaline Systems

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, where both the quinoxalinone nucleus and the reactive carbonyl chloride participate in ring formation. Research has demonstrated that derivatives of the 3-oxo-quinoxaline core are pivotal in constructing angularly fused scaffolds such as pyrimido[1,6-a]quinoxalines and pyrrolo[1,2-a]quinoxalines. acs.orgsemanticscholar.org

One of the most elegant strategies involves the generation of acyl(quinoxalin-2-yl)ketene intermediates. nih.govbeilstein-journals.orgnih.gov These ketenes, which can be conceptually derived from this compound via dehydrochlorination, are highly reactive species that readily undergo cycloaddition reactions. For instance, acyl(quinoxalin-2-yl)ketenes generated by the thermal decarbonylation of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones react regioselectively with Schiff bases in a solvent-free environment to produce a variety of pyrimido[1,6-a]quinoxaline derivatives in good yields. semanticscholar.orgnih.govnih.gov This intermolecular trapping of the ketene (B1206846) intermediate represents a powerful method for building the 6/6/6-fused ring system. semanticscholar.orgbeilstein-journals.org In cases where the quinoxalinone nitrogen is unsubstituted, intramolecular cyclization of the ketene can occur, leading to the formation of furoquinoxalines instead. semanticscholar.org

The following table summarizes the synthesis of various pyrimido[1,6-a]quinoxalines via the thermal reaction of N-substituted 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones (PQTs) with Schiff bases, illustrating a key reaction pathway for which this compound could be a precursor.

| PQT Precursor | Schiff Base | Reaction Temp (°C) | Time (min) | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| 1a (N-Ph) | Benzalaniline | 187 | 2 | 85 | researchgate.net |

| 1a (N-Ph) | N-(4-Chlorobenzylidene)aniline | 187 | 2 | 81 | researchgate.net |

| 1a (N-Ph) | N-Benzylideneaniline-4-carboxaldehyde | 187 | 2 | 79 | researchgate.net |

| 1b (N-p-Tol) | Benzalaniline | 185 | 2 | 88 | researchgate.net |

| 1c (N-p-Anisyl) | Benzalaniline | 183 | 2 | 91 | researchgate.net |

| 1d (N-p-ClPh) | Benzalaniline | 192 | 2 | 83 | researchgate.net |

Another major class of polycyclic systems derived from quinoxaline precursors is the pyrrolo[1,2-a]quinoxalines. mtieat.org Synthetic strategies often involve the cyclization of N-(2-aminophenyl)pyrroles with various electrophilic partners. acs.orgrsc.org For example, an iron-catalyzed oxidative annulation between 1-(2-aminophenyl)pyrrole and a methyl arene proceeds via a benzaldehyde (B42025) intermediate, which then undergoes a Pictet-Spengler-type annulation to form the 4-aryl pyrrolo[1,2-a]quinoxaline (B1220188) structure. acs.org The carbonyl chloride moiety in the title compound provides a built-in electrophilic trigger for similar intramolecular cyclization reactions with suitably positioned nucleophiles, offering a direct route to these fused systems. acs.orgresearchgate.net

Electrophilic Reactivity of the Carbonyl Chloride Moiety

The carbonyl chloride group is a powerful acylating agent due to the high electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing nature of both the adjacent chlorine atom and the quinoxalinone ring. This moiety reacts readily with a wide range of nucleophiles, leading to the formation of esters, amides, hydrazides, and other carboxylic acid derivatives. nih.gov

The reaction of this compound with nucleophiles follows a nucleophilic acyl substitution mechanism. This reactivity is analogous to that observed in the synthesis of various quinoxaline derivatives starting from precursors like 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide. nih.gov This carbohydrazide, itself formed from the reaction of a quinoxaline-2-carboxylic acid derivative with hydrazine, can be condensed with aldehydes, ketones, and ketoesters to form hydrazones and pyrazole-fused systems. nih.gov

For example, the reaction with:

Alcohols and Phenols: Leads to the formation of the corresponding esters.

Ammonia and Amines: Yields primary, secondary, or tertiary amides.

Hydrazine: Produces carbohydrazides, which are versatile intermediates for synthesizing pyrazoles, oxadiazoles, and other heterocycles. nih.gov

Carbon Nucleophiles: Can be used in Friedel-Crafts acylation reactions to introduce the quinoxalinone moiety onto aromatic rings.

The quinoxaline ring itself is electron-deficient, making it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or by N-oxidation. researchgate.netrsc.org The presence of the C-2 carbonyl chloride group further deactivates the ring towards electrophilic substitution but enhances its susceptibility to nucleophilic aromatic substitution of hydrogen (SNArH) or substitution of other leaving groups on the benzene (B151609) portion of the ring. rsc.orgudayton.edu

Mechanistic Investigations of Key Transformations

Mechanistic studies of reactions involving the 3-oxo-quinoxaline core provide insight into the pathways accessible to this compound.

A key transformation, the construction of pyrimido[1,6-a]quinoxalines, has been shown to proceed through a well-defined mechanism. nih.govnih.gov The process is initiated by the thermal decarbonylation of a precursor, such as a 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione, to generate a highly reactive acyl(quinoxalin-2-yl)ketene. semanticscholar.org This intermediate is not isolated but is trapped in situ by a Schiff base. The subsequent step is believed to be a concerted [4+2] cycloaddition reaction (a Povarov-type reaction), where the ketene acts as the dienophile and the Schiff base acts as the azadiene, to regioselectively form the pyrimido[1,6-a]quinoxaline product. nih.gov

Another important mechanistic pathway involves intramolecular cyclization. For instance, the formation of quinoxaline derivatives via electrochemical tandem oxidative azidation and intramolecular cyclization has been reported. rsc.org While the specific substrates differ, the underlying principle of forming a reactive intermediate that subsequently undergoes intramolecular ring closure is a common theme in quinoxaline chemistry. researchgate.netrsc.org

The regioselectivity of nucleophilic substitution reactions on the quinoxaline ring has also been investigated. In derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides, the nucleophilic substitution of a chlorine atom at the C-6 position is favored over other positions. This selectivity is explained by the conjugation of the C-6 carbon with the electron-withdrawing carboxylic acid group at the C-2 position. This conjugation increases the positive charge at C-6 and stabilizes the intermediate Meisenheimer complex, thereby enhancing its reactivity in SNAr reactions. mdpi.com This principle underscores the powerful electronic influence of the C-2 substituent, which would be even more pronounced with a carbonyl chloride group, directing the reactivity of the entire molecule.

Derivatization Strategies and Structural Diversification Via 3 Oxo 4h Quinoxaline 2 Carbonyl Chloride

Functionalization of the Quinoxaline (B1680401) Ring System

The inherent reactivity of the quinoxaline ring system, influenced by the electron-withdrawing nature of the pyrazinone ring, allows for electrophilic substitution reactions on the fused benzene (B151609) ring. The position of these substitutions is directed by the existing functional groups.

Recent research has demonstrated the metal-free regioselective nitration of quinoxalin-2(1H)-ones using tert-butyl nitrite (B80452). This reaction selectively occurs at the C7 or C5 position of the phenyl ring, yielding a range of 7-nitro and 5-nitro quinoxalin-2(1H)-ones in moderate to good yields. rsc.org The regioselectivity is dictated by the electronic properties of the substituents on the quinoxalinone core. For instance, electron-donating groups on the benzene ring can influence the position of nitration. Mechanistic studies suggest that this transformation may proceed through a radical-based pathway. rsc.org

While direct functionalization starting from 3-oxo-4H-quinoxaline-2-carbonyl chloride is less commonly documented for the benzene portion of the ring, the principles of electrophilic aromatic substitution suggest that the oxo and carbonyl groups will act as deactivating, meta-directing groups for incoming electrophiles. However, the nitrogen atoms in the pyrazine (B50134) ring significantly influence the electron distribution, often leading to more complex substitution patterns. The precise outcomes of reactions such as halogenation or sulfonation on this specific substrate would require further empirical investigation.

Design and Preparation of N-Substituted Quinoxaline Derivatives

The most direct and widely exploited derivatization strategy for this compound is its reaction with nucleophiles, particularly amines, to form N-substituted carboxamides. The high reactivity of the acyl chloride facilitates amide bond formation under mild conditions.

A significant body of research has focused on the synthesis of 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. nih.gov The general synthetic route involves the initial preparation of 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid. This carboxylic acid is then converted to the highly reactive this compound in situ by treatment with a chlorinating agent such as oxalyl chloride or thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). The resulting acyl chloride is not isolated but is immediately reacted with a diverse range of primary or secondary amines to yield the corresponding N-substituted amides. nih.govmdpi.com

This methodology has been successfully applied to generate extensive libraries of compounds for biological screening. A variety of amines, including substituted anilines and aliphatic amines, have been used to explore the structure-activity relationships of these quinoxaline derivatives. nih.gov

Below is a representative table of N-substituted quinoxaline-2-carboxamide (B189723) derivatives synthesized via the acyl chloride intermediate.

| Amine Nucleophile | Resulting N-Substituted Derivative |

| 4-phenoxyaniline | N-(4-phenoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxamide |

| 4-(4-fluorophenoxy)aniline | N-(4-(4-fluorophenoxy)phenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxamide |

| 3-chloro-4-fluoroaniline | N-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxamide |

| 4-isopropylaniline | N-(4-isopropylphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxamide |

This versatile reaction allows for the introduction of a wide array of substituents at the 2-position, enabling fine-tuning of the molecule's physicochemical properties.

Synthesis of Substituted Quinoxaline-2,3-dione Derivatives

The conversion of the 3-oxo-quinoxalinone scaffold to a quinoxaline-2,3-dione introduces a second carbonyl group, which can significantly alter the molecule's biological and electronic properties. While direct conversion of this compound to a quinoxaline-2,3-dione is not a standard transformation, the parent 3-oxo-quinoxalinone structure can be oxidized to the corresponding dione.

A sustainable, visible-light-mediated method for the metal-free oxygenation of quinoxalin-2(1H)-ones to quinoxaline-2,3-diones has been developed. organic-chemistry.orgacs.org This process utilizes molecular oxygen as a green and eco-friendly oxidant and employs a photocatalyst, such as Mes-Acr-MeClO4, without the need for any additives or co-catalysts. The reaction exhibits high regioselectivity and tolerates a broad range of functional groups, affording the quinoxaline-2,3-dione products in good to excellent yields. organic-chemistry.orgacs.org

The proposed mechanism for this photocatalytic oxygenation involves a single-electron transfer from the quinoxalinone to the excited photocatalyst, followed by reaction with molecular oxygen to form a superoxide (B77818) radical anion. Subsequent steps lead to the formation of the 2,3-dione structure. organic-chemistry.org This method provides an efficient and environmentally friendly route to access quinoxaline-2,3-diones from readily available quinoxalin-2(1H)-one precursors.

The traditional synthesis of quinoxaline-2,3-diones typically involves the cyclocondensation reaction of an o-phenylenediamine (B120857) with oxalic acid or its derivatives. nih.gov However, the photocatalytic oxidation of quinoxalin-2(1H)-ones offers a valuable alternative for the derivatization of pre-existing quinoxalinone scaffolds.

Regioselective Modifications on the Quinoxaline Core

Regioselective modifications of the quinoxaline core are crucial for establishing clear structure-activity relationships. As discussed in section 4.1, electrophilic substitution on the benzene ring of the quinoxalin-2(1H)-one scaffold can be highly regioselective.

A study on the metal-free nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite demonstrated that the reaction proceeds with high regioselectivity, favoring substitution at the C7 or C5 position. rsc.org The outcome of the reaction is dependent on the directing effects of the substituents already present on the benzene ring. This regioselectivity allows for the controlled introduction of nitro groups, which can then be further transformed into other functional groups, such as amines, providing a handle for further diversification of the quinoxaline core.

The regioselectivity of these reactions is governed by the interplay of electronic and steric effects. The electron-withdrawing character of the pyrazinone ring deactivates the fused benzene ring towards electrophilic attack, and the position of the incoming electrophile is directed by both the deactivating pyrazinone ring and any activating or deactivating groups on the benzene ring itself. For example, in the condensation of unsymmetrically substituted o-phenylenediamines with aroylpyruvates to form 3,4-dihydroquinoxalin-2(1H)-ones, the regioselectivity can be controlled by the choice of acidic or basic additives. nih.gov This highlights the tunability of synthetic strategies to achieve the desired regioisomer.

In the context of this compound, while the primary reactions occur at the acyl chloride, subsequent modifications of the quinoxaline ring would be expected to follow these principles of regioselectivity.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Organic Structures

3-Oxo-4H-quinoxaline-2-carbonyl chloride serves as a highly reactive and versatile building block in the synthesis of complex organic structures. Its utility stems from the presence of the reactive acyl chloride group, which readily participates in a variety of nucleophilic substitution reactions. This allows for the facile introduction of the quinoxaline (B1680401) scaffold into larger, more complex molecular architectures. The quinoxaline ring system itself is a key pharmacophore in numerous biologically active compounds, and the ability to easily derivatize it via the carbonyl chloride function is of significant interest in medicinal chemistry and drug discovery. nih.govnih.gov

The typical reaction pathway involves the initial synthesis of 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid. bldpharm.comalchempharmtech.com This carboxylic acid can then be converted to the more reactive this compound, for example, by treatment with thionyl chloride or oxalyl chloride. This activated intermediate can subsequently be reacted with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters.

For instance, the reaction of this compound with various primary and secondary amines leads to the formation of a diverse library of quinoxaline-2-carboxamides. researchgate.net These amide derivatives are of particular interest as they can exhibit a range of biological activities. nih.govrsc.org The specific amine used in the reaction can be readily varied, allowing for the systematic exploration of structure-activity relationships.

The versatility of this building block is further demonstrated by its use in the synthesis of more complex heterocyclic systems. The quinoxaline core can be annulated with other rings, or the substituents introduced via the carbonyl chloride can be further functionalized to construct intricate molecular frameworks.

Table 1: Examples of Complex Organic Structures Derived from Quinoxaline Building Blocks

| Starting Material | Reagent | Product Class | Potential Application |

| 3-Oxo-3,4-dihydroquinoxaline-2-carboxylic acid | Amines (via carbonyl chloride) | Quinoxaline-2-carboxamides | Anticancer, Anti-inflammatory |

| 2,3-Dichloroquinoxaline | Hydrazine (B178648) hydrate (B1144303) | 4-Hydrazinyl- epa.govresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]quinoxaline | Antimicrobial |

| o-Phenylenediamine (B120857) | Ethyl pyruvate | 3-Methylquinoxalin-2(1H)-one | Intermediate for anticancer agents |

| 1-(2-Aminophenyl)pyrroles | Substituted aldehydes | 4-Aryl substituted pyrrolo[1,2-a]quinoxalines | Antiviral, Antiproliferative |

Synthetic Pathways to Quinoxaline-Based Dyes and Fluorescent Materials

Quinoxaline derivatives are known for their interesting photophysical properties, including strong fluorescence, which makes them valuable components in the design of dyes and fluorescent materials. epa.govresearchgate.net The extended π-conjugated system of the quinoxaline ring is responsible for its ability to absorb and emit light. The specific absorption and emission wavelengths can be fine-tuned by introducing various electron-donating or electron-withdrawing groups onto the quinoxaline scaffold.

While direct synthetic pathways starting from this compound to specific dyes are not extensively detailed in the available literature, the general principles of dye synthesis suggest its potential utility. The carbonyl chloride group can be used to link the quinoxaline chromophore to other aromatic or heterocyclic systems, thereby extending the conjugation and modifying the photophysical properties.

A common strategy for synthesizing fluorescent quinoxaline derivatives involves the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds. researchgate.netias.ac.in The resulting quinoxaline core can then be further functionalized. In the context of this compound, this building block could be reacted with fluorescent amines or alcohols to create novel dye molecules. For example, coupling with an amino-substituted coumarin (B35378) or pyrene (B120774) derivative would likely result in a new fluorescent compound with properties derived from both moieties.

The fluorescence of quinoxaline-based materials can be sensitive to their environment, such as pH or the presence of specific ions. This property makes them suitable for applications as fluorescent sensors. researchgate.net

Table 2: Photophysical Properties of Selected Quinoxaline Derivatives

| Compound Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Reference |

| 2,3-Distyrylquinoxaline derivatives | ~435 | ~480 | 0.66 | xml-journal.net |

| 6,7-bis-(3-methylbutoxy)quinoxaline dyes | Varies with substituent | Varies with substituent | Not specified | researchgate.net |

| Quinoxaline-based hot exciton (B1674681) materials | Not specified | 474 (in OLED) | Not specified | xml-journal.net |

Intermediates for Optoelectronic and Functional Materials

The unique electronic properties of the quinoxaline ring system, characterized by its electron-deficient nature, make it an attractive component for the development of optoelectronic and functional materials. beilstein-journals.org Quinoxaline derivatives have been investigated for their potential use in various electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). beilstein-journals.orgresearchgate.net

This compound can serve as a key intermediate in the synthesis of polymers and small molecules designed for these applications. The carbonyl chloride functionality allows for the incorporation of the quinoxaline unit into a polymer backbone or as a pendant group through reactions like polycondensation or post-polymerization modification.

In the design of materials for organic electronics, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial parameters. The electron-withdrawing nature of the quinoxaline core can help to lower the LUMO energy level, which is beneficial for electron-transporting materials. beilstein-journals.org By carefully selecting the substituents that are introduced via the carbonyl chloride, it is possible to further tune these energy levels to optimize the performance of the final device.

For example, reacting this compound with electron-rich aromatic amines could lead to the formation of donor-acceptor molecules. These types of molecules are of great interest in the field of organic photovoltaics. wu.ac.th The intramolecular charge transfer character in such compounds can lead to broad absorption in the visible spectrum, a desirable feature for solar cell applications.

Table 3: Key Parameters of Quinoxaline-Based Optoelectronic Materials

| Material Type | Application | Key Property | Reference |

| Quinoxaline-based polymers | OSCs | Low bandgap, good electron mobility | researchgate.net |

| Quinoxaline-containing dyes | DSSCs | Efficient electron injection | beilstein-journals.org |

| 1,4-dihydro-2,3-quinoxalinedione core NFAs | OSCs | Visible and near-infrared absorption | beilstein-journals.org |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each proton and carbon atom within the 3-oxo-4H-quinoxaline-2-carbonyl chloride molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the aromatic protons of the quinoxaline (B1680401) ring system. Based on data from similar quinoxalin-2(1H)-one derivatives, the aromatic protons are anticipated to resonate in the downfield region, typically between δ 7.00 and 8.40 ppm. nih.gov The exact chemical shifts and coupling patterns (e.g., doublets, triplets) would depend on the substitution pattern on the benzene (B151609) portion of the quinoxaline core and would allow for the unambiguous assignment of each proton. The N-H proton of the quinoxalinone ring is also expected in this region, likely as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. For quinoxalin-2(1H)-one derivatives, characteristic signals for the carbonyl carbon (C=O) of the lactam ring are typically observed in the range of δ 151–158 ppm. nih.gov The carbon atom of the carbonyl chloride group (-COCl) is expected to be even further downfield due to the strong deshielding effect of the chlorine atom. The aromatic carbons would appear in the approximate range of δ 110–140 ppm, while the carbons of the pyrazine (B50134) ring (C2 and C3) would have distinct chemical shifts reflecting their electronic environment. For related quinoxaline-2-carboxylic acid 1,4-dioxide derivatives, carbon signals have been assigned using two-dimensional NMR techniques like HSQC and HMBC for unambiguous confirmation. mdpi.com

A hypothetical ¹³C NMR data table based on related structures is presented below:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (carbonyl chloride) | > 165 |

| C=O (lactam) | 151 - 158 |

| Quaternary Aromatic Carbons | 130 - 145 |

| Aromatic CH | 115 - 135 |

Infrared (IR) and Mass Spectrometry for Functional Group and Molecular Weight Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band for the carbonyl group (C=O) of the acid chloride is anticipated at a high wavenumber, typically around 1775-1815 cm⁻¹, which is a higher frequency than for other carbonyl derivatives. pressbooks.pub The carbonyl of the cyclic amide (lactam) in the quinoxalinone ring would likely appear at a lower frequency, in the range of 1670–1690 cm⁻¹. nih.gov Additionally, the N-H stretching vibration of the amide is expected to be observed as a broad band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would be present around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring would appear in the 1450–1600 cm⁻¹ region. nih.gov

A summary of expected IR absorption bands is provided in the table below:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (amide) | 3200 - 3400 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch (acid chloride) | 1775 - 1815 (strong) |

| C=O Stretch (lactam) | 1670 - 1690 (strong) |

| C=C Stretch (aromatic) | 1450 - 1600 |

Mass Spectrometry: Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of its chemical formula. The mass spectrum would show a molecular ion peak [M]⁺ and, due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of about one-third of the molecular ion peak, which is characteristic for compounds containing one chlorine atom. Fragmentation patterns observed in the mass spectrum would offer further structural information, likely showing the loss of the -COCl group or other characteristic fragments of the quinoxalinone core.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure data for this compound has been found in the searched literature, analysis of closely related compounds can provide valuable insights into the expected solid-state conformation.

The table below summarizes the crystallographic data for the related compound, ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. nih.gov

| Parameter | Value for Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.3138 (6) |

| b (Å) | 13.6868 (8) |

| c (Å) | 10.8189 (8) |

| β (°) | 102.002 (3) |

| V (ų) | 1204.16 (14) |

| Z | 4 |

Computational and Theoretical Studies in Quinoxaline Chemistry

Molecular Modeling and Docking Simulations for Structure-Activity Relationships

Molecular modeling and docking simulations are pivotal in understanding the structure-activity relationships (SAR) of quinoxaline (B1680401) derivatives. semanticscholar.org These computational techniques enable the prediction of binding affinities and interaction modes of ligands with biological macromolecules, thereby guiding the design of more potent and selective molecules. While specific studies on 3-oxo-4H-quinoxaline-2-carbonyl chloride are not extensively documented, research on analogous quinoxalin-2-one derivatives provides a framework for understanding its potential interactions.

Researchers have employed molecular docking to investigate the interactions of novel quinoxaline derivatives with various biological targets. For instance, studies on quinoxaline derivatives as inhibitors of enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β) have utilized molecular modeling to identify key interactions within the binding site. These models reveal that the quinoline (B57606) nucleus can form significant interactions with amino acid residues such as Leu188, Leu132, Val70, and Ala83 through sigma bond formation and pi-alkyl interactions. semanticscholar.org

In a study focused on dual EGFR and COX-2 inhibitors, molecular docking of novel quinoxaline derivatives revealed a good correlation with the obtained biological results. rsc.org The docking studies help in understanding the binding modes of these compounds within the catalytic pockets of their respective protein receptors. rsc.org

The general approach in these studies involves:

Homology Modeling: Building a 3D model of the target protein if its crystal structure is unavailable.

Ligand Preparation: Generating a low-energy 3D conformation of the quinoxaline derivative.

Molecular Docking: Simulating the binding of the ligand to the active site of the protein to predict the preferred binding pose and affinity.

SAR Analysis: Correlating the predicted binding energies and interactions with the experimentally observed biological activities of a series of related compounds.

Table 1: Key Interactions of Quinoxaline Derivatives from Molecular Modeling Studies

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| GSK-3β | Leu188, Leu132, Val70, Ala83 | Sigma bond, pi-alkyl | semanticscholar.org |

| EGFR | Not specified | Not specified | rsc.org |

| COX-2 | Not specified | Not specified | rsc.org |

This table is illustrative of the types of data generated from molecular modeling studies on quinoxaline derivatives.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. researchgate.netiiste.org These methods provide quantitative data on various molecular properties that govern chemical behavior.

DFT calculations have been widely applied to quinoxaline and its derivatives to study their ground state geometries, electronic properties, and spectroscopic characteristics. researchgate.netresearchgate.netscispace.com Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) reflects its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and stability. researchgate.net

For various quinoxalin-2(1H)-one derivatives, DFT calculations at the B3LYP/6-31G(d,p) level have been performed to optimize geometries and compute molecular properties. researchgate.net Such studies help in understanding the effect of different substituents on the electronic properties of the quinoxalinone core. For example, the introduction of methyl or benzyl (B1604629) groups at the 3-position can alter the electron density distribution and reactivity of the molecule. researchgate.net

Furthermore, quantum chemical parameters are utilized to understand the adsorption phenomena of quinoxaline derivatives on metal surfaces, which is relevant in corrosion inhibition studies. researchgate.net These parameters include the dipole moment, which provides information about the polarity of the molecule. researchgate.netipp.pt

Table 2: Calculated Quantum Chemical Parameters for Quinoxaline Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Reference |

| Quinoxaline | -6.45 | -1.21 | 5.24 | 0.51 | researchgate.netipp.pt |

| 3-methyl-2-phenyl quinoxaline | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| 2,3-diphenyl quinoxaline | Not specified | Not specified | Not specified | Not specified | researchgate.net |

This table presents representative data from quantum chemical studies on the quinoxaline scaffold and its derivatives. Specific values for this compound are not available in the cited literature.

Conformational Analysis and Stereochemistry

The conformational flexibility of the this compound molecule is an important determinant of its chemical and physical properties. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

The quinoxaline ring system itself is largely planar, though slight puckering can occur depending on the substituents. mdpi.com The primary sources of conformational freedom in this compound would be the rotation around the C2-carbonyl bond and the C-Cl bond of the carbonyl chloride group.

Studies on related quinolinone systems have utilized single-crystal X-ray diffraction and computational methods to elucidate their molecular conformations. scielo.br For instance, the planarity of the heterocyclic ring system is a key feature, which can be influenced by intramolecular hydrogen bonding and steric interactions between substituents. ias.ac.in

In the context of larger structures incorporating the quinoxaline moiety, such as quinoxaline peptides, conformational heterogeneity has been observed. nih.gov This arises from hindered rotation about N-methylated peptide bonds and intramolecular hydrogen bonding, leading to the existence of multiple solution conformers. nih.gov While this compound is a smaller molecule, the principles of rotational barriers and preferred conformations are still applicable to the exocyclic carbonyl chloride group. The orientation of the carbonyl chloride group relative to the quinoxaline ring will influence its reactivity and intermolecular interactions.

Table 3: Torsion Angles of Interest in Conformational Analysis

| Torsion Angle | Description | Expected Influence on Properties |

| N1-C2-C(O)-Cl | Rotation of the carbonyl chloride group relative to the quinoxaline ring | Affects steric accessibility and reactivity of the carbonyl chloride |

| C2-C(O)-Cl- (hypothetical) | Not applicable (no further rotation) | Defines the orientation of the chlorine atom |

This table highlights the key rotational degree of freedom for conformational analysis of the title compound.

Future Perspectives and Emerging Research Directions

Development of Novel Reaction Methodologies Involving Acyl Chlorides

The acyl chloride moiety of 3-oxo-4H-quinoxaline-2-carbonyl chloride is a gateway to a vast array of chemical transformations. Future research will likely focus on expanding the synthetic toolbox to create novel quinoxaline (B1680401) derivatives with enhanced efficiency, selectivity, and environmental sustainability.

One promising avenue is the development of novel catalytic systems for reactions involving this acyl chloride. While traditional methods for amide and ester formation are well-established, there is a continuous drive for greener and more efficient protocols. researchgate.net This includes the use of nanocatalysts, which offer high surface area and recyclability, for facilitating coupling reactions under milder conditions. researchgate.net Research into reusable solid acid catalysts could also provide more environmentally friendly alternatives to conventional Lewis acids used in reactions like Friedel-Crafts acylation. researchgate.net

Furthermore, the exploration of transition-metal-free catalytic systems is a significant trend in organic synthesis. ijfans.orgresearchgate.net Developing such methods for the derivatization of this compound would reduce the risk of metal contamination in the final products, which is particularly crucial for pharmaceutical applications.

The reactivity of the acyl chloride can also be harnessed in more complex, one-pot multi-component reactions. Designing novel reaction sequences that utilize this functionality to rapidly build molecular complexity from simple precursors would be a significant advancement in synthetic chemistry. researchgate.net

| Reaction Type | Potential Catalyst | Key Advantages |

| Amide/Ester Synthesis | Nanocatalysts, Solid Acids | Milder conditions, recyclability, reduced waste |

| Friedel-Crafts Acylation | Reusable Solid Acids | Greener alternative to traditional Lewis acids |

| Cross-Coupling Reactions | Transition-Metal-Free Catalysts | Avoids metal contamination, eco-friendly |

| Multi-Component Reactions | Various Catalytic Systems | Rapid construction of complex molecules |

Exploration of New Quinoxaline-Based Architectures

The inherent reactivity of this compound makes it an ideal starting point for the construction of novel and complex molecular architectures. The future in this area lies in moving beyond simple derivatization to create sophisticated structures with unique properties and functions.

A significant area of exploration is the synthesis of quinoxaline-based macrocycles . acs.orgacs.org By reacting the acyl chloride with bifunctional linkers, it is possible to construct macrocyclic compounds that can act as hosts in supramolecular chemistry, recognizing and binding to specific guest molecules. acs.org These macrocycles could find applications as sensors, molecular switches, or in the development of new drug delivery systems.

Another exciting direction is the use of this compound in the synthesis of fused heterocyclic systems . Reactions that involve intramolecular cyclizations following an initial reaction at the acyl chloride group can lead to the formation of novel polycyclic aromatic systems incorporating the quinoxaline core. Such structures are of interest for their potential applications in organic electronics and as advanced pharmaceutical scaffolds. researchgate.net

The development of dendrimers and polymers based on the quinoxaline scaffold is also a promising field. rsc.orgrsc.org The acyl chloride functionality can be used to either initiate polymerization or to functionalize existing polymer chains. Quinoxaline-containing polymers have shown potential in applications such as organic solar cells, and new architectures derived from this compound could lead to materials with improved performance. rsc.org

| Architectural Class | Synthetic Approach | Potential Applications |

| Macrocycles | Reaction with bifunctional linkers | Host-guest chemistry, sensors, drug delivery |

| Fused Heterocycles | Intramolecular cyclization reactions | Organic electronics, advanced drug scaffolds |

| Dendrimers & Polymers | Polymerization initiation or functionalization | Organic solar cells, advanced materials |

Integration into Flow Chemistry and Automated Synthesis

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the adoption of flow chemistry and automated synthesis platforms. amidetech.com The reactive nature of this compound makes it an excellent candidate for integration into these high-throughput technologies.

Flow chemistry offers several advantages for reactions involving reactive intermediates like acyl chlorides, including enhanced safety, precise control over reaction parameters, and improved scalability. amidetech.com The derivatization of this compound in a continuous-flow setup would allow for the rapid and safe production of a wide range of amides, esters, and ketones. thieme-connect.deresearchgate.net This is particularly relevant for the synthesis of compound libraries for high-throughput screening.

Automated synthesis platforms, often coupled with flow chemistry, can be programmed to perform multi-step reaction sequences with minimal human intervention. researchgate.netmit.edu An automated system could be designed to take this compound as a starting material and react it with a diverse set of building blocks to generate a large library of quinoxaline derivatives. acs.orgacs.org This would significantly accelerate the discovery of new compounds with desired biological or material properties. The synthesis of peptide-based structures, for example, could be automated, attaching various amino acids or peptide fragments to the quinoxaline core. amidetech.com

| Technology | Application to Quinoxaline Synthesis | Key Benefits |

| Flow Chemistry | Rapid derivatization of the acyl chloride | Enhanced safety, precise control, scalability |

| Automated Synthesis | High-throughput library generation | Accelerated discovery, reduced manual labor |

| Combined Approach | Automated multi-step synthesis in flow | Efficient production of complex molecules |

Advanced Applications in Diverse Chemical Fields

The derivatives of this compound are expected to find applications in a wide range of chemical fields, driven by the unique properties of the quinoxaline core and the diverse functionalities that can be introduced via the acyl chloride handle.

In medicinal chemistry , the focus will be on synthesizing quinoxaline-2-carboxamides as potential therapeutic agents. nih.govipp.pt Quinoxaline derivatives have a well-documented history of diverse biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.govnih.gov The ability to rapidly generate libraries of novel carboxamides will facilitate the discovery of new drug candidates with improved efficacy and selectivity.

In materials science , the electron-deficient nature of the quinoxaline ring makes it an attractive component for organic electronic materials. rsc.org Derivatives of this compound could be used to create novel conjugated polymers for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). rsc.org The functionalization at the 2-position allows for fine-tuning of the electronic properties of the resulting materials.

Another emerging application is in the field of catalysis . Quinoxaline-based ligands can form stable complexes with various transition metals. researchgate.netresearchgate.netijfans.org The synthesis of novel quinoxaline-2-carboxamide (B189723) derivatives and their subsequent coordination to metal centers could lead to new catalysts with unique reactivity and selectivity for a variety of organic transformations.

Finally, the reactivity of the acyl chloride group can be exploited for bioconjugation . nih.govinvivogen.com This involves the covalent attachment of the quinoxaline moiety to biomolecules such as proteins or nucleic acids. Such conjugates could be used as probes to study biological processes or as targeted therapeutic agents.

| Field of Application | Specific Use | Rationale |

| Medicinal Chemistry | Drug discovery (anticancer, antimicrobial) | Proven biological activity of quinoxaline scaffold |

| Materials Science | Organic electronics (OPVs, OLEDs) | Electron-deficient nature of the quinoxaline ring |

| Catalysis | Ligands for transition metal catalysts | Formation of stable and reactive metal complexes |

| Chemical Biology | Bioconjugation to biomolecules | Reactive handle for covalent attachment |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 3-oxo-4H-quinoxaline-2-carbonyl chloride, and what key reaction mechanisms are involved?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution, where a carboxylic acid precursor (e.g., 3-oxo-4H-quinoxaline-2-carboxylic acid) reacts with thionyl chloride (SOCl₂) or oxalyl chloride. Intermediate steps may involve cyclization of quinoxaline derivatives using reagents like phosphorus oxychloride (POCl₃) to introduce the carbonyl chloride moiety. Retrosynthetic analysis of analogous quinoxaline derivatives suggests starting from substituted anilines and glyoxal derivatives to construct the heterocyclic core .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : H and C NMR can confirm the quinoxaline backbone and carbonyl chloride group (e.g., a downfield shift for the carbonyl carbon at ~160-170 ppm).

- IR : A strong absorption band near 1750-1800 cm⁻¹ confirms the C=O stretch of the carbonyl chloride.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).

- Elemental Analysis : Matches calculated C, H, N, and Cl percentages to experimental values .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use anhydrous conditions to prevent hydrolysis, which generates HCl gas.

- Employ a fume hood, nitrile gloves, and chemical-resistant goggles.

- Store in airtight containers under inert gas (e.g., argon) at -20°C to minimize decomposition.

- Neutralize spills with sodium bicarbonate or inert adsorbents .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the carbonyl carbon and the influence of the 3-oxo group. Solvent effects (e.g., dichloromethane vs. DMF) are analyzed using polarizable continuum models (PCM). Transition state simulations predict activation barriers for reactions with amines or alcohols .

Q. What strategies resolve contradictory data regarding the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to controlled humidity (40–80% RH) and temperatures (4°C, 25°C, 40°C) for 1–4 weeks. Monitor degradation via HPLC and quantify residual chloride ions via ion chromatography.

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life predictions .

Q. How does the electron-withdrawing 3-oxo group influence the electrophilicity of the carbonyl chloride moiety in substitution reactions?

- Methodological Answer : The 3-oxo group stabilizes the intermediate tetrahedral transition state via resonance, increasing the carbonyl carbon's electrophilicity. Competitive experiments with analogs (e.g., 2-carbonyl chloride derivatives lacking the 3-oxo group) show slower reaction kinetics in nucleophilic substitutions. Hammett substituent constants (σ) correlate with observed reaction rates .

Q. What experimental approaches validate the proposed degradation pathways of this compound in aqueous environments?

- Methodological Answer :

- Hydrolysis Studies : Track hydrolysis products (e.g., 3-oxo-4H-quinoxaline-2-carboxylic acid) via LC-MS at pH 3–10.

- Isotopic Labeling : Use O-labeled water to confirm oxygen incorporation into the carboxylic acid product.

- Kinetic Isotope Effects (KIE) : Compare reaction rates in H₂O vs. D₂O to identify rate-determining steps .

Q. How can researchers design kinetic studies to differentiate between possible reaction intermediates in the synthesis of this compound?

- Methodological Answer :

- Quench-and-Identify : Quench reactions at timed intervals (e.g., 5–60 mins) and analyze intermediates via NMR or cryogenic trapping.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates (e.g., acyl chlorides or oxonium ions).

- Competition Experiments : Compare yields under varying reagent stoichiometries to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.